Spectroscopic Profile of Ethyl 3-(2-bromophenyl)propanoate: A Technical Guide
Spectroscopic Profile of Ethyl 3-(2-bromophenyl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(2-bromophenyl)propanoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally verified spectra in public databases, this guide presents predicted data based on the analysis of analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 3-(2-bromophenyl)propanoate. These predictions are derived from the known spectral characteristics of structurally related compounds, including ethyl 3-phenylpropanoate and various brominated aromatic esters.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | Doublet | 1H | Ar-H |
| ~7.25-7.35 | Multiplet | 2H | Ar-H |
| ~7.10 | Multiplet | 1H | Ar-H |
| 4.15 | Quartet | 2H | -OCH₂CH₃ |
| 3.15 | Triplet | 2H | Ar-CH₂- |
| 2.70 | Triplet | 2H | -CH₂-COO- |
| 1.25 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C=O (Ester) |
| ~140.0 | Ar-C (quaternary, C-Br) |
| ~133.0 | Ar-CH |
| ~131.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~127.5 | Ar-CH |
| ~124.5 | Ar-C (quaternary) |
| ~60.5 | -OCH₂CH₃ |
| ~35.0 | Ar-CH₂- |
| ~30.0 | -CH₂-COO- |
| ~14.0 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2980, ~2940 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O (Ester) stretch |
| ~1590, ~1470 | Medium-Weak | Aromatic C=C stretch |
| ~1180 | Strong | C-O (Ester) stretch |
| ~750 | Strong | C-Br stretch, ortho-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 258/256 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 213/211 | Medium | [M - OCH₂CH₃]⁺ |
| 185/183 | Medium | [M - COOCH₂CH₃]⁺ |
| 171/169 | High | [C₇H₆Br]⁺ |
| 104 | Medium | [C₈H₈]⁺ (from rearrangement) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for aromatic esters and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Accurately weigh 5-10 mg of Ethyl 3-(2-bromophenyl)propanoate.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
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Instrument: 400 MHz NMR Spectrometer
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Solvent: CDCl₃
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Temperature: 298 K
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Pulse Program: Standard single-pulse sequence
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Acquisition Parameters:
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Spectral Width: 16 ppm
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Acquisition Time: ~4 seconds
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Relaxation Delay: 1 second
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Number of Scans: 16-32
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Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
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Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
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Solvent: CDCl₃
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Temperature: 298 K
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Pulse Program: Proton-decoupled single-pulse sequence
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Acquisition Parameters:
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Spectral Width: 240 ppm
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Acquisition Time: ~1-2 seconds
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Relaxation Delay: 2 seconds
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Number of Scans: 512-1024
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Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Sample Preparation:
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As Ethyl 3-(2-bromophenyl)propanoate is expected to be a liquid at room temperature, a neat (thin film) sample is appropriate.
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Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
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Gently place a second salt plate on top to create a thin, uniform film.
Data Acquisition:
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Instrument: Fourier Transform Infrared (FTIR) Spectrometer
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Mode: Transmission
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Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of Scans: 16-32
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Background: A background spectrum of the clean, empty sample compartment should be acquired prior to sample analysis.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
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Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
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Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
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GC Conditions:
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Injector Temperature: 250 °C
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Column: Standard non-polar capillary column (e.g., DB-5ms).
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Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
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Carrier Gas: Helium
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Mass Analysis:
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Ionization Mode: Electron Ionization (EI)
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Electron Energy: 70 eV
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Mass Analyzer: Quadrupole
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Scan Range: m/z 40-400
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Source Temperature: 230 °C
Visualizations
The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.
Caption: Logical flow from sample synthesis to structural elucidation.
Caption: Step-by-step workflow for obtaining spectroscopic data.
